Sulazuril

Descripción general

Descripción

Sulazuril is a chemical compound that belongs to the triazine group of compounds. It is used in veterinary medicine as an anti-protozoal agent to treat coccidiosis in animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and sometimes death. Sulazuril is known to have a high efficacy against coccidian parasites and has been extensively researched for its mechanism of action and physiological effects.

Mecanismo De Acción

The exact mechanism of action of sulazuril is not fully understood, but it is believed to work by inhibiting the metabolism of the parasite. Sulazuril is known to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the parasite. This leads to the death of the parasite and the resolution of the infection.

Efectos Bioquímicos Y Fisiológicos

Sulazuril has been shown to have a low toxicity profile in animals and is generally well-tolerated. Studies have shown that sulazuril is rapidly absorbed after oral administration and reaches peak plasma concentrations within 24 hours. Sulazuril is metabolized in the liver and excreted in the urine and feces.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulazuril has several advantages for use in laboratory experiments. It has a high efficacy against coccidian parasites and can be administered orally, making it easy to use in animal models. Sulazuril has a low toxicity profile and is generally well-tolerated, making it a safe option for use in animals. However, sulazuril may not be effective against all types of protozoal parasites, and resistance to the drug has been reported in some cases.

Direcciones Futuras

There are several future directions for research on sulazuril. One area of interest is the development of new formulations of sulazuril that may improve its efficacy against coccidian parasites. Another area of interest is the study of sulazuril's mechanism of action and its potential use in the treatment of other protozoal infections. Further research is also needed to understand the long-term effects of sulazuril use in animals and its potential impact on the environment.

Aplicaciones Científicas De Investigación

Sulazuril has been extensively researched for its anti-coccidial activity in animals. Studies have shown that sulazuril is highly effective against coccidian parasites, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Sulazuril has also been tested for its efficacy against other protozoal parasites, including Toxoplasma gondii and Neospora caninum.

Propiedades

Número CAS |

108258-89-5 |

|---|---|

Nombre del producto |

Sulazuril |

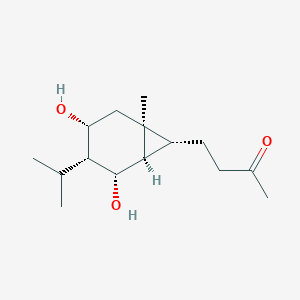

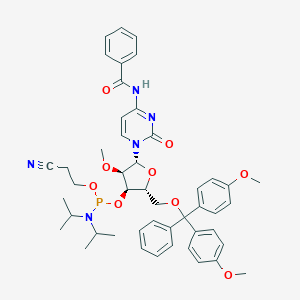

Fórmula molecular |

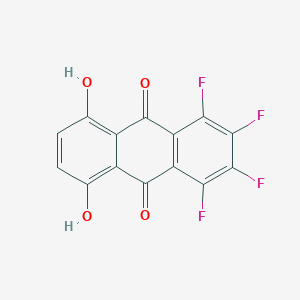

C17H15Cl2N3O5S |

Peso molecular |

444.3 g/mol |

Nombre IUPAC |

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |

Clave InChI |

AQAZEGOUFUGKBP-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

SMILES canónico |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Otros números CAS |

108258-89-5 |

Sinónimos |

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)